molecular formula C15H19NO3S B2812327 1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE CAS No. 1448071-48-4

1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE

Cat. No.: B2812327
CAS No.: 1448071-48-4
M. Wt: 293.38
InChI Key: BLJUKNYQULEBON-UHFFFAOYSA-N
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Description

1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE is a chemical compound with the molecular formula C15H19NO3S and a molecular weight of 293.38 It features a pyrrolidine ring, a phenylsulfonyl group, and a pent-4-en-1-one moiety

Scientific Research Applications

1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Future Directions

The future directions for research on “1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)pent-4-en-1-one” could involve further exploration of its biological activities and potential applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE typically involves the reaction of pyrrolidine with phenylsulfonyl chloride under basic conditions, followed by the addition of pent-4-en-1-one . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Addition: The double bond in the pent-4-en-1-one moiety can undergo addition reactions with halogens or hydrogen.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and varying temperatures and pressures to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances binding affinity to biological targets. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling .

Comparison with Similar Compounds

1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE can be compared with other similar compounds, such as:

    1-(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: Known for its anti-HIV activity.

    1-(1-(4-Ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone: Exhibits anti-inflammatory properties.

    4-(Pyrrolidin-1-yl)benzonitrile derivatives: Used as selective androgen receptor modulators.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other compounds with similar functional groups.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-2-3-9-15(17)16-11-10-14(12-16)20(18,19)13-7-5-4-6-8-13/h2,4-8,14H,1,3,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJUKNYQULEBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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